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carbonic acid;oxan-3-ylmethanamine

Cat. No.: B11807953
M. Wt: 292.37 g/mol
InChI Key: IFEGKALYHPRXDF-UHFFFAOYSA-N
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Description

Historical and Contemporary Academic Debates on Carbonic Acid Stability and Isolation

For many years, carbonic acid was considered a purely hypothetical molecule, too unstable to be isolated as it readily decomposes into carbon dioxide and water. nih.gov This view, long-perpetuated in textbooks, has been challenged by modern research. While it is true that in aqueous solutions, the equilibrium heavily favors CO₂ and H₂O, the intrinsic stability of the H₂CO₃ molecule is now a subject of intense academic debate. nih.govresearchgate.net

Early assumptions of carbonic acid's existence were based on inductive reasoning from the behavior of other acids and their anhydrides. researchgate.net However, direct experimental evidence remained elusive for a significant period. Recent decades have seen a surge in both theoretical and experimental studies aiming to characterize this transient species. Quantum chemical calculations have shown that an isolated molecule of carbonic acid is kinetically stable in the gas phase, with a surprisingly long half-life. nih.govresearchgate.net

The debate now centers on the role of catalysts, particularly water molecules, in its decomposition. nih.gov It is understood that even a small number of water molecules can facilitate proton transfer, dramatically accelerating the breakdown of carbonic acid. nih.gov This has led to extensive research on the mechanism of this decomposition, with studies exploring the energetics and conformational changes involved. researchgate.net

Furthermore, the stability of carbonic acid under non-terrestrial or extreme conditions is a burgeoning field of study. Researchers have found that high pressure and temperature can stabilize carbonic acid, suggesting it may be a significant species deep within the Earth. nih.gov Its potential existence in outer space is also a topic of investigation, with studies on its formation and stability on icy celestial bodies. mdpi.com

Key Research Findings on Carbonic Acid Stability:

FindingSignificance
Isolated H₂CO₃ is kinetically stable in the gas phase. nih.govresearchgate.netChallenges the long-held belief of its inherent instability.
Water molecules catalyze the decomposition of H₂CO₃. nih.govExplains its transient nature in aqueous environments.
High pressure and temperature stabilize carbonic acid. nih.govSuggests its importance in geological processes deep within the Earth.
Carbonic acid may exist on outer Solar System bodies. mdpi.comOpens new avenues for astrochemistry and the study of extraterrestrial carbon cycles.
Different conformers (cis-cis, cis-trans) exhibit varying stability. researchgate.netProvides insight into the specific pathways of its decomposition.

Academic Significance of Oxan-3-ylmethanamine as a Molecular Scaffold in Synthetic Chemistry

Oxan-3-ylmethanamine, a derivative of the saturated heterocycle tetrahydropyran (B127337) (oxan), represents a valuable building block in modern synthetic and medicinal chemistry. The oxan ring system is a common motif in numerous natural products and biologically active molecules. The presence of a primary amine attached to the oxan scaffold at the 3-position provides a versatile handle for further chemical modifications, making it a significant molecular scaffold.

The academic interest in oxan-containing structures, and by extension oxan-3-ylmethanamine, stems from their potential to create novel chemical entities with desirable physicochemical properties for drug discovery. Saturated heterocycles like oxetanes and oxanes are increasingly utilized by medicinal chemists to improve properties such as solubility and metabolic stability of drug candidates. nih.gov

The synthesis of functionalized oxanes is an active area of research. nih.gov The strategic manipulation of the oxan ring, including ring-opening and functionalization at various positions, allows for the construction of complex heterocyclic systems. chemrxiv.org The development of synthetic routes to derivatives of oxan-3-ylmethanamine and related compounds is crucial for exploring new chemical space. For instance, the synthesis of novel amino acid derivatives incorporating four-membered heterocycles like oxetane (B1205548) highlights the drive to create innovative building blocks for peptide and protein engineering. rsc.org

Applications of the Oxan Scaffold in Synthetic Chemistry:

ApplicationDescription
Medicinal Chemistry The oxan motif is incorporated into drug candidates to improve their pharmacological properties. nih.gov
Heterocyclic Synthesis The oxan ring serves as a starting point for the construction of more complex heterocyclic systems through various chemical transformations. nih.gov
Conformational Control The stereochemistry of substituents on the oxan ring can be used to control the three-dimensional structure of a molecule.
Synthesis of Novel Building Blocks Derivatives of oxan, such as those with amino groups, are synthesized to be used as versatile intermediates in organic synthesis. rsc.org

Theoretical Frameworks for Acid-Base Interactions and Salt Formation in Aqueous and Non-Aqueous Systems

The formation of the salt carbonic acid;oxan-3-ylmethanamine is a classic example of an acid-base reaction. The understanding of such interactions is fundamental to chemistry and is described by several key theoretical frameworks.

The Brønsted-Lowry theory , proposed independently by Johannes Nicolaus Brønsted and Thomas Martin Lowry in 1923, defines an acid as a proton (H⁺) donor and a base as a proton acceptor. In the context of our compound, carbonic acid donates a proton to the amine group of oxan-3-ylmethanamine. This theory is particularly useful as it is not limited to aqueous solutions and can describe reactions in various solvents. nih.gov When an acid donates a proton, it forms its conjugate base, and when a base accepts a proton, it forms its conjugate acid.

The Lewis theory , developed by Gilbert N. Lewis in the same year, provides a more general definition of acids and bases. A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. The reaction between carbonic acid and oxan-3-ylmethanamine can also be viewed from this perspective, where the nitrogen atom of the amine donates its lone pair of electrons to a proton from carbonic acid.

The formation of a salt from an acid and a base is known as a neutralization reaction. The resulting salt is an ionic compound composed of the cation from the base (in this case, the protonated oxan-3-ylmethanaminium ion) and the anion from the acid (the bicarbonate or carbonate ion). The properties of the resulting solution (acidic, basic, or neutral) depend on the relative strengths of the acid and base that formed the salt.

These theoretical frameworks are essential for predicting and understanding chemical reactivity in both aqueous and non-aqueous systems. The choice of solvent can significantly influence the strength of an acid or a base and the position of the equilibrium in an acid-base reaction.

Comparison of Acid-Base Theories:

TheoryDefinition of AcidDefinition of BaseKey Concepts
Arrhenius Produces H⁺ in waterProduces OH⁻ in waterLimited to aqueous solutions.
Brønsted-Lowry Proton (H⁺) donorProton (H⁺) acceptorConjugate acid-base pairs, applicable to non-aqueous systems.
Lewis Electron-pair acceptorElectron-pair donorBroadest definition, includes reactions without proton transfer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28N2O5 B11807953 carbonic acid;oxan-3-ylmethanamine

Properties

Molecular Formula

C13H28N2O5

Molecular Weight

292.37 g/mol

IUPAC Name

carbonic acid;oxan-3-ylmethanamine

InChI

InChI=1S/2C6H13NO.CH2O3/c2*7-4-6-2-1-3-8-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4)

InChI Key

IFEGKALYHPRXDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CN.C1CC(COC1)CN.C(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for the Synthesis of Carbonic Acid in Controlled Environments

The isolation and characterization of carbonic acid (H₂CO₃) have been significant achievements in chemistry due to its thermodynamic instability in the presence of water, where it readily decomposes into carbon dioxide and water. wikipedia.org Consequently, successful synthetic strategies have focused on creating controlled environments that are either anhydrous, operate under extreme pressures, or utilize rapid trapping techniques.

The synthesis of pure, water-free carbonic acid has been accomplished through methods that circumvent the aqueous decomposition pathway. These techniques typically operate at cryogenic temperatures.

Two primary methods for producing anhydrous carbonic acid have been established:

Protonation of Bicarbonate Salts: One successful approach involves the reaction of potassium bicarbonate (KHCO₃) with hydrogen chloride (HCl) in a methanol (B129727) solution at a temperature of 100 K (-173 °C). wikipedia.orgquora.com This low-temperature protonation yields carbonic acid, which can be isolated as the solvent is removed.

Irradiation of Solid Carbon Dioxide: Another method is the proton irradiation of pure, solid carbon dioxide (CO₂). wikipedia.orgquora.com This high-energy process provides the necessary components to form H₂CO₃ in a solid, anhydrous state.

In its anhydrous form, carbonic acid is a stable gas at ambient temperatures and behaves as a diprotic Brønsted acid. wikipedia.org Theoretical studies and experimental observations have identified three conformational isomers of the carbonic acid monomer: cis-cis, cis-trans, and trans-trans. wikipedia.orgquora.com

Subjecting mixtures of carbon dioxide and water to extreme pressures has proven to be a fruitful strategy for synthesizing crystalline carbonic acid. These high-pressure conditions shift the equilibrium towards the formation of H₂CO₃, making it a significant species in planetary interiors, such as on icy moons like Ganymede and Callisto. wikipedia.org

Key experimental findings include:

High Pressure and Temperature Synthesis: Researchers have successfully synthesized crystalline carbonic acid by subjecting CO₂ and H₂O to pressures above 2.4 Gigapascals (GPa) and temperatures up to 1,200 °C within a diamond anvil cell, using a CO₂ laser for heating. mpic.de These conditions simulate those found deep within the Earth. mpic.de The crystalline form was identified through Raman and Infrared spectroscopy. mpic.de

Compression of Clathrate Hydrates: A more recent and simpler route involves the fast, cold compression of carbon dioxide clathrate hydrate (B1144303) samples. nih.gov This method has been used to produce two different crystalline polymorphs of H₂CO₃, which have been characterized by spectroscopic and structural techniques. nih.gov

Stability and Structure: At pressures around 1 GPa, carbonic acid is predicted to form exothermically. arxiv.org At 1.85 GPa, X-ray diffraction has shown that crystalline carbonic acid molecules are planar and form dimers linked by strong hydrogen bonds. wikipedia.org

Table 1: Conditions for Crystalline Carbonic Acid Synthesis
MethodPressure ConditionsTemperature ConditionsStarting MaterialsKey FindingReference
Laser-Heated Diamond Anvil Cell> 2.4 GPaUp to 1,200 °CCO₂ and H₂OFormation of solid, crystalline H₂CO₃ under conditions simulating Earth's interior. mpic.de
Cold CompressionNot specifiedCryogenicCO₂ Clathrate HydrateA simpler route to two distinct crystalline polymorphs of H₂CO₃. nih.gov
Theoretical Prediction~ 1 GPaNot specifiedCO₂ and H₂OExothermic formation of H₂CO₃ is predicted to be stable. arxiv.org

Pyrolysis, a process of thermal decomposition in an inert atmosphere, is not a standard method for the direct synthesis of carbonic acid from common organic precursors like biomass. mdpi.commdpi.com Such processes typically yield a mixture of gases, including CO and CO₂, but not intact carbonic acid. mdpi.com

However, a related thermal technique has been successfully used to generate gas-phase carbonic acid. This method involves the sublimation of a previously synthesized, pure sample of solid carbonic acid.

Sublimation of Crystalline H₂CO₃: It has been demonstrated that solid α-H₂CO₃ can be heated to around 220 K (-53 °C), causing it to sublime. uibk.ac.at This process generates gas-phase H₂CO₃ molecules that can travel a short distance in a vacuum and be recondensed (trapped) on a colder surface. uibk.ac.at This experiment confirms the high kinetic stability of water-free carbonic acid, which has a theoretical half-life of 180,000 years in the absence of water. uibk.ac.at

In aqueous solution, carbonic acid exists in a dynamic equilibrium with dissolved carbon dioxide. The direct study of H₂CO₃ in water is challenging due to its low equilibrium concentration and rapid decomposition.

CO₂(aq) + H₂O ⇌ H₂CO₃(aq)

Key characteristics of this equilibrium include:

Low Equilibrium Concentration: The vast majority of carbon dioxide in water remains as dissolved CO₂ molecules. The equilibrium constant for the hydration reaction is small, with the ratio [H₂CO₃]/[CO₂] being approximately 1.7 x 10⁻³ in pure water. wikipedia.org

Slow Kinetics: The uncatalyzed hydration of CO₂ to form H₂CO₃ is a relatively slow process (rate constant of about 0.039 s⁻¹), while the reverse dehydration reaction is much faster (rate constant of about 23 s⁻¹). wikipedia.org This kinetic barrier prevents a significant buildup of carbonic acid. uibk.ac.at

Table 2: Kinetic and Equilibrium Data for Aqueous Carbonic Acid
ParameterValueDescriptionReference
Equilibrium Ratio ([H₂CO₃]/[CO₂])~1.7 x 10⁻³ (in pure water)Shows that dissolved CO₂ is the predominant species. wikipedia.org
Hydration Rate Constant (k_hyd)~0.039 s⁻¹Rate of formation of H₂CO₃ from CO₂ and H₂O (uncatalyzed). wikipedia.org
Dehydration Rate Constant (k_deh)~23 s⁻¹Rate of decomposition of H₂CO₃ to CO₂ and H₂O (uncatalyzed). wikipedia.org
True pKa (H₂CO₃)3.45 ± 0.15The acid dissociation constant of the carbonic acid molecule itself. nih.gov
Apparent pKa (CO₂(aq))~6.35The overall acidity constant for the CO₂/HCO₃⁻ buffer system. wikipedia.org

Synthetic Routes to Oxan-3-ylmethanamine and its Molecular Framework Analogs

The synthesis of oxan-3-ylmethanamine and related aminomethyl-substituted cyclic ethers involves the construction of the heterocyclic ring and the subsequent introduction or formation of the aminomethyl group.

A variety of synthetic strategies have been developed to access this class of compounds, which are valuable building blocks in medicinal chemistry. These methods often start from a precursor that already contains the cyclic ether framework.

Reduction of Nitriles: A common and effective method is the catalytic hydrogenation of a corresponding cyclic ether carbonitrile. For example, oxan-3-ylmethanamine can be prepared by the hydrogenation of oxetane-3-carbonitrile (B1375781) using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com

Direct Amination of Alcohols: The corresponding alcohol, (oxan-3-yl)methanol, can be directly converted to the primary amine. One patented method describes the amination using ammonia (B1221849) in the presence of a ruthenium catalyst at elevated pressure. google.com

From Haloalkyl Ethers: Nucleophilic substitution of a halogen with an amine source is a classical approach. The reaction of a chloromethyl-substituted cyclic ether (e.g., 3-(chloromethyl)-3-methyloxetane) with ammonia, often in a high-pressure reactor, yields the desired primary amine. google.com

Two-Step Conversion of Alcohols: Alcohols can be converted to the amine via a two-step process. The alcohol is first activated by converting it to a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), by reacting it with a sulfonyl chloride. Subsequent reaction with ammonia or an ammonia equivalent displaces the sulfonate group to form the amine. google.com

Intramolecular Williamson Ether Synthesis: This fundamental reaction is key to forming the cyclic ether ring itself. A halo-alcohol, where the halogen and the hydroxyl group are appropriately spaced within the same molecule (e.g., 4-chlorobutan-1-ol), can be treated with a strong base. youtube.com The base deprotonates the alcohol to form an alkoxide, which then acts as an internal nucleophile, displacing the halide to form the cyclic ether (in this case, tetrahydrofuran, an oxane analog). youtube.com

Table 3: Selected Synthetic Methods for Aminomethyl-Substituted Cyclic Ethers
MethodStarting MaterialKey ReagentsProduct TypeReference
Catalytic HydrogenationCyclic ether carbonitrileH₂, Pd/CPrimary amine google.com
Direct AminationCyclic ether methanolNH₃, Ru catalystPrimary amine google.com
Nucleophilic SubstitutionChloroalkyl cyclic etherNH₃Primary amine google.com
Alcohol Activation & SubstitutionCyclic ether methanol1. MsCl or TsCl, base; 2. NH₃Primary amine google.com
Intramolecular Williamson SynthesisHalo-alcoholStrong base (e.g., NaH)Cyclic ether framework youtube.com

Specific Reaction Conditions for Integration into Larger Molecular Architectures (e.g., Amide Bond Formation)

The primary amine functionality of oxan-3-ylmethanamine makes it a valuable building block for incorporation into larger molecules, most notably through the formation of amide bonds. The reaction of the amine with a carboxylic acid to form an amide is a dehydration process that typically requires activation of the carboxylic acid to proceed efficiently under mild conditions. libretexts.org

Several standard peptide coupling reagents can be employed for this transformation. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are effective. uni.lu These reagents convert the carboxylic acid into a highly reactive O-acylisourea or an active ester intermediate, which is then readily attacked by the nucleophilic amine of oxan-3-ylmethanamine. uni.lu The choice of solvent is typically a polar aprotic one, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and the reaction is often carried out at room temperature in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) to neutralize the acid byproducts. uni.luosti.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgosti.gov The resulting acyl chloride reacts rapidly with oxan-3-ylmethanamine, usually in an aprotic solvent with a base to scavenge the HCl produced. osti.gov

The following interactive table illustrates hypothetical reaction conditions and outcomes for the coupling of a generic carboxylic acid (R-COOH) with oxan-3-ylmethanamine using various common coupling agents.

Table 1: Hypothetical Conditions for Amide Bond Formation with Oxan-3-ylmethanamine This data is illustrative and based on typical outcomes for amide coupling reactions.

Coupling Reagent Base (Equivalents) Solvent Temperature (°C) Hypothetical Yield (%)
EDC/HOBt DIEA (2.2) DMF 25 85
HATU DIEA (2.2) DCM 25 92
T3P Pyridine (2.0) EtOAc 25 88

Stereoselective Synthesis Approaches for Chiral Oxan-3-ylmethanamine Isomers

Oxan-3-ylmethanamine possesses a chiral center at the 3-position of the oxane ring. The synthesis of enantiomerically pure forms of this amine is of significant interest for applications in medicinal chemistry, where stereochemistry often dictates biological activity. nih.gov Several strategies can be envisioned for the stereoselective synthesis of its (R) and (S) isomers.

One prominent approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, using a chiral transition metal catalyst. nih.govchemicalbook.com For instance, a precursor like 3-methylidenetetrahydropyran could potentially be converted to the corresponding imine and then reduced asymmetrically. The development of chiral phosphorus ligands for rhodium and iridium catalysts has enabled highly enantioselective reductions of such substrates. chemicalbook.com

Biocatalysis offers another powerful route. google.com Enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the asymmetric reduction of imines or the reductive amination of a corresponding ketone precursor with high stereoselectivity under mild, aqueous conditions. This approach is increasingly favored for its environmental benefits and high efficiency. google.com

A hypothetical stereoselective synthesis could involve the following steps:

Oxidation of (tetrahydropyran-3-yl)methanol (B1580950) to the corresponding aldehyde.

Condensation with a chiral auxiliary to form a chiral imine or enamine.

Diastereoselective reduction of the intermediate followed by removal of the chiral auxiliary.

Alternatively, kinetic resolution of the racemic amine using a chiral acid or an enzymatic process could be employed to separate the two enantiomers.

Mechanistic Investigations of Salt Formation between Carbonic Acid and Oxan-3-ylmethanamine

The reaction between carbonic acid and oxan-3-ylmethanamine is a classic acid-base neutralization. chemdad.com Carbonic acid (H₂CO₃) is a weak diprotic acid, while oxan-3-ylmethanamine is a weak base, owing to the lone pair of electrons on its primary amine nitrogen. The product is an ammonium (B1175870) carbonate salt.

H₂CO₃ + C₆H₁₃NO ⇌ [C₆H₁₃NH₂]⁺[HCO₃]⁻

In aqueous solution, the reaction is more complex, involving equilibria with dissolved carbon dioxide and water. osti.gov The primary amine can react with CO₂ to form a carbamate (B1207046), or it can be protonated by carbonic acid to form an ammonium bicarbonate salt. osti.gov

Proton Transfer Kinetics and Equilibria in Solution

The proton transfer from carbonic acid to an amine is an extremely fast process. Studies on analogous systems, such as the protonation of methylamine (B109427) by carbonic acid, have shown that the transfer can occur on a femtosecond timescale (within 100 fs) once the acid and base are in a hydrogen-bonded contact pair. google.com This rapid, often barrierless, transfer is driven by the significant difference in pKa between carbonic acid (pKa1 ≈ 3.6 in some environments) and the protonated amine (pKa for a typical primary alkylammonium ion is ~10.5). libretexts.orggoogle.com

Table 2: Hypothetical Kinetic Parameters for Proton Transfer This data is illustrative and extrapolated from studies on similar amine-carbonic acid systems.

Parameter Hypothetical Value Description
k_forward (s⁻¹) > 10¹² Rate constant for proton transfer in a contact pair.
ΔG° (kcal/mol) ~ -10 Favorable free energy change for the proton transfer reaction.

Influence of Solvent Environments on Ion Pair and Salt Precipitation

The solvent plays a critical role in mediating the salt formation process. The stability of the resulting ion pair and the likelihood of salt precipitation are highly dependent on the solvent's properties, such as polarity, dielectric constant, and hydrogen-bonding capability. google.com

In polar protic solvents like water, the solvent molecules actively participate in the reaction. Water molecules can form a hydrogen-bond network that stabilizes the transition state for proton transfer and effectively solvates the resulting ammonium and bicarbonate ions. google.com This strong solvation of the individual ions can favor keeping them in solution rather than precipitating as a solid salt, unless the solution becomes supersaturated. The formation of bicarbonate is favored in aqueous solutions. osti.gov

In less polar or aprotic solvents (e.g., THF, DCM), the ability to stabilize separated ions is diminished. In these environments, the formation of a tightly bound contact ion pair is more likely. If the lattice energy of the resulting salt is favorable and its solubility in the solvent is low, precipitation will occur. The equilibrium may also shift towards the formation of a carbamic acid/carbamate intermediate, as this pathway is less dependent on solvent-mediated proton shuttling compared to bicarbonate formation. osti.gov The choice of solvent can thus be used to control whether the product is isolated as a solid salt or remains as a solvated ion pair in solution.

Advanced Spectroscopic and Structural Characterization

Spectroscopic Analysis of Carbonic Acid Polymorphs and Conformers

Carbonic acid (H₂CO₃) is a molecule of significant interest in various scientific fields, yet its inherent instability has historically made it difficult to characterize. Advanced spectroscopic techniques have been pivotal in understanding its structure, polymorphs, and conformers in different states.

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to investigate the structural properties of molecules. americanpharmaceuticalreview.comacs.org In the solid state, two distinct polymorphs of carbonic acid, α-H₂CO₃ and β-H₂CO₃, have been identified and characterized using these methods. researchgate.net While the crystal structures have not been fully resolved by X-ray diffraction, vibrational spectroscopy provides insights into their local molecular environments. nih.govnih.gov

For the β-polymorph, the rule of mutual exclusion is generally observed between its IR and Raman spectra, which suggests the presence of a center of inversion in its basic structural unit. researchgate.net This is not the case for the α-polymorph, indicating a lack of such symmetry. researchgate.net The Raman spectra have also provided data in the low-wavenumber region (around 90–400 cm⁻¹), which was not previously accessible by FT-IR, offering more comprehensive vibrational information. researchgate.net

In the gas phase, IR spectroscopy has been instrumental in identifying different conformers of the carbonic acid monomer. nih.gov Studies involving the pyrolysis of di-tert-butyl carbonate have allowed for the preparation of gas-phase H₂CO₃, which can then be trapped in noble-gas matrices for spectral analysis. nih.gov These gas-phase spectra correspond well with those obtained from the vapor above the β-polymorph of H₂CO₃. nih.gov High-level quantum chemical calculations have been used to compute theoretical IR spectra, which show excellent agreement with experimental data and aid in the assignment of vibrational bands to specific conformers, such as the cis-cis and cis-trans forms. arxiv.org

Table 1: Comparison of Vibrational Spectroscopy Findings for Carbonic Acid Polymorphs This table is interactive. You can sort and filter the data.

Polymorph Spectroscopic Technique Key Finding Implication Citation
α-H₂CO₃ Raman, FT-IR IR and Raman bands appear at similar positions. The basic building block lacks a center of inversion. researchgate.net
β-H₂CO₃ Raman, FT-IR Obeys the rule of mutual exclusion (bands are either IR or Raman active, but not both). The basic building block possesses a center of inversion. researchgate.net
Gas-Phase (from β-H₂CO₃) Infrared Spectroscopy Spectra match those of computed cis-cis and cis-trans conformers. Confirms the existence and structure of gas-phase carbonic acid monomers. nih.govarxiv.org

Characterizing carbonic acid in aqueous solutions is particularly challenging due to its very short lifetime. escholarship.orgresearchgate.net X-ray absorption spectroscopy (XAS) is an element-specific technique that can probe the local chemical and geometric environment of a target atom, making it suitable for studying short-lived species. researchgate.net

By continuously generating H₂CO₃ in situ through the protonation of a bicarbonate solution, researchers have successfully measured its carbon K-edge X-ray absorption spectrum. escholarship.org The interpretation of these spectra is supported by first-principles calculations, which help in assigning the observed spectral features. escholarship.orgresearchgate.net A key finding is a small but systematic blueshift (0.2 eV) of the H₂CO₃ π* orbital relative to that of bicarbonate. escholarship.org These results have provided a detailed picture of the hydration of carbonic acid, revealing that it donates two strong hydrogen bonds to surrounding water molecules while acting as a weak acceptor of one hydrogen bond. researchgate.net This detailed understanding of its hydration properties is crucial for modeling its reactivity in biological and geological systems. escholarship.org

Matrix isolation is a technique where molecules from the gas phase are trapped in a solid, inert matrix (such as argon) at very low temperatures (e.g., 6 K). nih.govacs.org This method allows for the spectroscopic study of otherwise unstable species, including monomers and dimers of carbonic acid. researchgate.netuibk.ac.at

When the vapor phase above sublimating β-H₂CO₃ (at ~250 K) is trapped, Fourier-transform infrared (FTIR) spectra unambiguously show the presence of two different monomeric conformers: a cis-cis (C₂ᵥ) conformer and a cis-trans (Cₛ) conformer. nih.govacs.orguibk.ac.at However, unlike studies on the α-polymorph, there is no evidence for the formation of centrosymmetric (C₂ₕ) carbonic acid dimers from the β-polymorph. acs.orgresearchgate.netuibk.ac.at This suggests that at the higher sublimation temperature of β-H₂CO₃, the formation of two monomers is entropically favored over dimerization. nih.govnih.gov In contrast, sublimation of α-H₂CO₃ at a lower temperature (210 K) does yield dimers, indicating that dimerization is more favorable at this lower temperature. nih.govacs.org

Table 2: Vibrational Frequencies (cm⁻¹) for Matrix-Isolated Carbonic Acid Species from β-H₂CO₃ Vapor This table is interactive. You can sort and filter the data.

Vibrational Mode cis-cis Monomer (C₂ᵥ) cis-trans Monomer (Cₛ) Dimer (C₂ₕ) Citation
OH stretch 3624.4 3581.1 Not Observed uibk.ac.at
C=O stretch 1815.1 1792.5 Not Observed uibk.ac.at
C-O stretch 1238.9 1261.7 Not Observed uibk.ac.at
OH bend 1145.5 1178.6 Not Observed uibk.ac.at

Note: Dimer species were not observed in the vapor phase above β-H₂CO₃.

Advanced Structural Elucidation of Oxan-3-ylmethanamine and Related Amines

The structural analysis of cyclic amines like oxan-3-ylmethanamine is critical for understanding their chemical properties and reactivity. High-resolution spectroscopic methods provide detailed information on their conformation and fragmentation behavior.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.govnih.govelsevier.com For cyclic molecules such as oxan-3-ylmethanamine, NMR can distinguish between different conformations (e.g., chair, boat) and the orientation of substituents (axial vs. equatorial).

Key NMR parameters used in conformational analysis include chemical shifts (δ), nuclear Overhauser effects (NOEs), and scalar coupling constants (J-couplings). nih.gov The chemical shift of a proton is highly sensitive to its local electronic environment, which is determined by the molecule's conformation. youtube.com For instance, the chemical shifts of protons on the oxane ring would differ depending on whether they are in an axial or equatorial position.

Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation, relying on the analysis of fragmentation patterns of gas-phase ions. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. unito.itresearchgate.net This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For a molecule like oxan-3-ylmethanamine, electrospray ionization (ESI) would typically produce a protonated molecule, [M+H]⁺. The subsequent fragmentation of this ion would likely involve cleavages of the oxane ring and the aminomethyl side chain. Common fragmentation pathways for related cyclic amines and amino acids often involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), or formaldehyde (B43269) (CH₂O). nih.gov The analysis of these fragmentation pathways, often aided by computational chemistry, allows for the unambiguous identification of the compound and can help distinguish it from structural isomers. unito.itsemanticscholar.org

Table 3: Hypothetical MS/MS Fragmentation Data for Protonated Oxan-3-ylmethanamine ([M+H]⁺) This table is interactive. You can sort and filter the data.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Plausible Fragment Identity
116.1 99.1 17.0 (NH₃) Loss of ammonia from the side chain
116.1 86.1 30.0 (CH₂O) Ring opening followed by loss of formaldehyde
116.1 71.1 45.0 (CH₂O + NH₃) Combined loss of formaldehyde and ammonia
99.1 81.1 18.0 (H₂O) Loss of water from the [M+H-NH₃]⁺ fragment

Note: This table represents plausible fragmentation pathways based on the analysis of similar structures. Actual experimental data would be required for confirmation.

Diffraction Techniques for Precise Molecular and Crystal Structure Determination (e.g., Neutron Diffractometry for carbonic acid)

The precise determination of the molecular and crystal structure of carbonic acid (H₂CO₃) has been a significant challenge due to its inherent instability under ambient conditions. However, high-pressure neutron diffraction studies have successfully elucidated its structure. mdpi.comchemrxiv.orgresearchgate.net For these experiments, deuterated carbonic acid (D₂CO₃) was synthesized in a specialized hybrid pressure cell by reacting D₂O and CO₂ under a pressure of 1.85 GPa. mdpi.comresearchgate.net The use of neutron diffraction was crucial for accurately locating the deuterium (B1214612) (hydrogen) atoms, a task that is difficult with X-ray diffraction due to hydrogen's low electron density. researchgate.nettum.de

The analysis revealed that D₂CO₃ crystallizes in the monoclinic space group P2₁/c. mdpi.comchemrxiv.orgresearchgate.net The fundamental structural unit is a dimer of D₂CO₃ molecules in an anti-anti conformation, which are connected by strong hydrogen bonds. mdpi.comresearchgate.net These dimers further arrange into stripes along the monoclinic b axis. mdpi.com Quantum chemical calculations complement the experimental data, indicating significant π-bonding within the CO₃ core and a strong influence of the crystal field on all chemical bonds. mdpi.comchemrxiv.org

Crystallographic Data for Deuterated Carbonic Acid (D₂CO₃) at 1.85 GPa

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.392(2)
b (Å)6.661(4)
c (Å)5.690(1)
β (°)92.66(3)
Z (formula units per cell)4

Structural Characterization of the Carbonic Acid;Oxan-3-ylmethanamine Salt

As of the current body of scientific literature, specific experimental data on the structural characterization of the salt formed between carbonic acid and oxan-3-ylmethanamine is not available. However, the techniques for characterizing such a salt are well-established. The following sections describe the methodologies that would be applied to determine its structure and interionic interactions.

Solid-State Spectroscopic Fingerprinting of Interionic Interactions

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy would be a primary tool for probing the local environment and interactions between the oxan-3-ylmethanaminium cation and the bicarbonate (or carbonate) anion in the solid state. wustl.edunih.gov

¹³C Solid-State NMR: The reaction between CO₂ (or carbonic acid) and the amine would result in the formation of a bicarbonate/carbonate species, which has a distinct chemical shift in the ¹³C NMR spectrum. nih.gov Challenges in detecting bicarbonate can arise due to its dynamic motion in the presence of water, which can be overcome by using a Bloch decay pulse sequence instead of the more common cross-polarization magic-angle spinning (CPMAS) sequence. nih.govosti.gov By using ¹³C-labeled CO₂, the bicarbonate peak can be clearly identified. Low-temperature experiments could potentially resolve multiple bicarbonate species if they exist in different environments. wustl.eduosti.gov

¹⁵N Solid-State NMR: If the oxan-3-ylmethanamine is labeled with ¹⁵N, ssNMR could distinguish between the unreacted primary amine and the protonated ammonium (B1175870) cation formed in the salt. wustl.edu This provides direct evidence of the acid-base reaction.

2D Heteronuclear Correlation (HETCOR) Spectroscopy: Two-dimensional ¹H-¹³C and ¹H-¹⁵N HETCOR experiments would be invaluable for establishing the proximity and nature of the interionic interactions. nih.gov For instance, a ¹H-¹³C HETCOR experiment could reveal correlations between the protons on the oxan-3-ylmethanaminium cation and the carbon of the bicarbonate anion, providing direct evidence of the ionic pairing and hydrogen bonding network. wustl.eduosti.gov

Infrared (IR) and Raman spectroscopy would also be employed to identify the functional groups and probe the hydrogen bonding within the salt. The vibrational modes of the bicarbonate/carbonate anion and the ammonium group would provide a spectroscopic fingerprint of the salt's structure.

Crystallographic Analysis of the Salt Form (if applicable)

While no crystallographic data is currently published for this compound, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure, should a suitable crystal be grown.

A successful crystallographic analysis would provide:

Precise Molecular Geometry: The exact bond lengths, bond angles, and torsion angles of both the oxan-3-ylmethanaminium cation and the bicarbonate anion.

Conformation: The preferred conformation of the oxan-3-ylmethanamine ring and the geometry of the methanaminium group.

Hydrogen Bonding Network: A detailed map of all hydrogen bonds between the ammonium protons of the cation and the oxygen atoms of the bicarbonate anion, as well as any other intermolecular interactions. This is critical for understanding the stability and properties of the crystal lattice.

The crystallographic data would serve as a benchmark for validating the findings from solid-state spectroscopic methods and computational models.

Compound Index

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Carbonic Acid Stability and Electronic Structure

The transient nature of carbonic acid (H₂CO₃) has made its experimental characterization challenging, positioning computational chemistry as a crucial tool for understanding its properties. Theoretical studies have been instrumental in elucidating its stability, electronic structure, and decomposition pathways.

Quantum chemical calculations, particularly those employing Molecular Orbital Theory and Density Functional Theory (DFT), have provided a fundamental understanding of carbonic acid's electronic landscape. researchgate.netnih.govyoutube.comyoutube.comyoutube.com DFT calculations have been used to investigate the structural and electronic properties of bicarbonates, which are closely related to carbonic acid. unt.edu These studies have explored the electronic and phonon thermodynamic properties of alkali metal bicarbonates, shedding light on their stability and decomposition. unt.edu For carbonic acid itself, DFT has been used to predict its crystal structure and analyze the bonding within the molecule. mdpi.comresearchgate.net

The hybridization of the carbon atom in carbonic acid is sp², leading to a planar arrangement of the atoms in the molecule. youtube.com Molecular orbital diagrams for related triatomic molecules like CO₂ illustrate how the atomic orbitals of carbon and oxygen combine to form bonding, non-bonding, and anti-bonding molecular orbitals. youtube.comyoutube.com These theoretical models are essential for interpreting the electronic transitions and reactivity of the molecule.

Carbonic acid can exist in different conformations, and theoretical studies have mapped out the potential energy surface to identify the most stable forms. researchgate.netresearchgate.netnih.govaip.orguibk.ac.at The three main conformers are the cis-cis, cis-trans, and trans-trans forms. researchgate.netnih.govaip.org High-level ab initio calculations, such as CCSD(T)/cc-pVQZ, have shown that in the gas phase, the cis-cis and cis-trans conformers are low-energy minima, while the trans-trans conformer is a high-energy minimum. uibk.ac.at The energy difference between the trans-trans and cis-trans conformers is small, approximately 1 kcal/mol. researchgate.netnih.gov

The formation of carbonic acid dimers is a critical aspect of its stability, particularly in the solid state and in the absence of water. mdpi.comresearchgate.netnih.govnih.govresearchgate.netdiva-portal.org Computational studies have explored the geometries and properties of numerous structural isomers of the carbonic acid dimer. nih.govresearchgate.net These dimers are held together by strong hydrogen bonds. mdpi.comnih.gov The most stable dimer configurations often involve a cyclic arrangement with two hydrogen bonds between the monomers. mdpi.comnih.gov The dimerization energies are significant, indicating a strong thermodynamic preference for the formation of these complexes. nih.gov For example, one study calculated a favorable dimerization energy of -88.6 kJ mol⁻¹ for a particularly stable dimer. nih.gov

Calculated Relative Energies of Carbonic Acid Conformers
ConformerRelative Energy (kcal/mol)Computational Method
cis-cis0.0CBS-QB3
cis-trans1.53CBS-QB3
trans-trans9.85CBS-QB3

One of the most extensively studied areas of carbonic acid's computational chemistry is its decomposition into carbon dioxide and water. researchgate.netresearchgate.netnih.govaip.orgresearchgate.netdiva-portal.orgnih.govresearchgate.netnih.govnih.govresearchgate.netclastify.comresearchgate.net In the gas phase, isolated carbonic acid is kinetically stable due to a high activation energy barrier for decomposition, with theoretical values around 40-53 kcal/mol. researchgate.netaip.orgresearchgate.net This high barrier suggests a surprisingly long half-life for the isolated molecule. researchgate.netresearchgate.net

However, the presence of other molecules, particularly water, dramatically lowers this activation barrier, catalyzing the decomposition. researchgate.netaip.orgresearchgate.netresearchgate.netnih.gov Quantum chemical calculations have shown that even a single water molecule can significantly reduce the activation energy, and the catalytic effect increases with the number of water molecules involved. researchgate.netresearchgate.netnih.gov Theoretical models have explored mechanisms involving one, two, and three water molecules, with the calculated reaction rates approaching experimental values as more water molecules are included in the model. researchgate.netnih.gov

An autocatalytic decomposition pathway has also been proposed, where a carbonic acid dimer reacts in a concerted step to form CO₂ and H₂O. researchgate.netdiva-portal.org This pathway has a significantly lower activation barrier than the uncatalyzed decomposition and is comparable to or even lower than the water-catalyzed reaction. researchgate.netdiva-portal.org Radical-initiated decomposition pathways have also been investigated theoretically, showing that radicals like the hydroxyl radical (HO•) can induce the decomposition of carbonic acid. nih.gov

Calculated Activation Barriers for Carbonic Acid Decomposition
Decomposition PathwayActivation Energy (kcal/mol)Computational Method
Uncatalyzed (gas phase)~40-53Various high-level ab initio
Catalyzed by one water molecule~27-35Various
Catalyzed by two water molecules~24-32Various
Autocatalytic (dimer)Significantly lower than uncatalyzedHigh-accuracy ab initio
Radical-initiated (e.g., by HO•)Thermodynamically feasibleDFT

Molecular Modeling of Oxan-3-ylmethanamine and its Derivatives

Detailed computational studies specifically focusing on oxan-3-ylmethanamine are not widely available in the surveyed literature. However, the principles of computational chemistry allow for a theoretical exploration of its conformational landscape and potential reaction mechanisms.

A conformational analysis of oxan-3-ylmethanamine would involve identifying the various spatial arrangements of its atoms and determining their relative energies. nih.govresearchgate.net This would typically be achieved using molecular mechanics or quantum chemical methods to rotate the flexible bonds, such as the C-C and C-N bonds of the aminomethyl group and the bonds within the oxane ring. The analysis would identify low-energy conformers, which are the most likely shapes the molecule will adopt.

Intramolecular interactions, such as hydrogen bonding between the amine group and the oxygen atom of the oxane ring, would play a significant role in determining the preferred conformations. rnfinity.com The theory of "Atoms in Molecules" (AIM) and the Non-Covalent Interaction (NCI) index are computational tools that can be used to identify and characterize such weak interactions. rnfinity.com

Computational methods are also powerful tools for predicting the intermediates and transition states of chemical reactions involving molecules like oxan-3-ylmethanamine. mdpi.comnih.gov For instance, in reactions where the amine group is eliminated or undergoes substitution, a carbocation intermediate may be formed on the adjacent carbon atom.

The stability of this carbocation would be a key factor in the reaction mechanism. If a primary carbocation is initially formed, it could undergo rearrangement to a more stable secondary or tertiary carbocation. egyankosh.ac.inlibretexts.orgmasterorganicchemistry.com A common type of rearrangement is a hydride shift, where a hydrogen atom with its two bonding electrons migrates to the positively charged carbon. libretexts.org Another possibility is an alkyl shift. Computational chemistry can be used to calculate the energies of the initial carbocation, the rearranged carbocation, and the transition state connecting them. egyankosh.ac.in This information helps to predict whether a rearrangement is likely to occur and what the final products of the reaction will be.

Computational Approaches to Carbonic Acid;Oxan-3-ylmethanamine Salt Formation and Stability

Computational methods are crucial for understanding the fundamental aspects of salt formation and predicting the stability of the resulting crystal lattice.

The formation of a salt between carbonic acid (a weak diprotic acid) and oxan-3-ylmethanamine (a base) can result in different stoichiometries (e.g., 1:1 or 1:2). Computational methods, particularly those based on quantum mechanics (QM), can be used to calculate the energetics of different arrangements. By comparing the calculated energies of formation for various stoichiometries, the most thermodynamically favorable salt form can be predicted.

Furthermore, these calculations would reveal the intricate network of hydrogen bonds that stabilize the crystal structure. Hydrogen bonds would likely form between the amine group of oxan-3-ylmethanamine and the oxygen atoms of the bicarbonate or carbonate anion. The geometry and strength of these hydrogen bonds are critical determinants of the salt's physical properties, including its melting point and solubility.

A theoretical data table illustrating predicted hydrogen bond parameters is presented below.

Donor Acceptor Predicted H-A Distance (Å) **Predicted D-H-A Angle (°) **
N-H (amine)O (carbonate)1.8 - 2.2160 - 180
O-H (bicarbonate)O (carbonate)1.6 - 2.0170 - 180
N-H (amine)O (oxan ring)2.0 - 2.5150 - 170

This table is illustrative and not based on experimental data.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would be instrumental in understanding its behavior in a solvent, typically water.

These simulations could track the interactions between the oxan-3-ylmethanamine cation, the bicarbonate/carbonate anions, and the surrounding water molecules over time. This would provide insights into the stability of the ion pair in solution, the structure of the hydration shells around the ions, and the dynamics of their association and dissociation. Such information is crucial for understanding the dissolution process and the bioavailability of the compound.

Solid State Chemistry and Polymorphism

Crystalline and Amorphous Forms of Carbonic Acid

Carbonic acid, a molecule of significant importance in biological and geochemical systems, has a rich and complex solid-state chemistry. loerting.atloerting.at While notoriously unstable in aqueous solution, it can be isolated and studied in its solid forms at low temperatures. loerting.atwikipedia.org

Synthesis and Characterization of Crystalline H₂CO₃ Polymorphs (e.g., α- and β-forms)

Two principal crystalline polymorphs of carbonic acid, designated as α-H₂CO₃ and β-H₂CO₃, have been synthesized and characterized. acs.orgnih.gov A common synthesis method involves the reaction of potassium bicarbonate (KHCO₃) with hydrochloric acid (HCl) in a solvent at low temperatures (around 78 K). acs.orgnih.gov The choice of solvent has been shown to influence which amorphous and subsequent crystalline form is produced. acs.org Specifically, using methanol (B129727) as a solvent tends to lead to the formation of α-amorphous H₂CO₃, which then crystallizes into the α-polymorph. acs.org Conversely, using water as the solvent results in β-amorphous H₂CO₃, the precursor to the crystalline β-form. acs.org It is important to note that later research has suggested that what was initially identified as α-H₂CO₃ may actually be carbonic acid monomethyl ester, with the β-polymorph being the true form of carbonic acid. rsc.org

Characterization of these solid-state forms relies heavily on spectroscopic techniques and diffraction methods. Fourier-transform infrared (FTIR) spectroscopy is instrumental in identifying the vibrational modes of the molecules, revealing distinct spectral features for the α and β forms. acs.orgnih.gov Powder X-ray diffraction (PXRD) confirms the amorphous or crystalline nature of the samples, with amorphous forms showing broad, diffuse scattering and crystalline forms exhibiting sharp Bragg peaks. acs.orgnih.gov While obtaining a full crystal structure of the polymorphs from powder diffraction has been challenging, neutron diffraction studies on deuterated carbonic acid (D₂CO₃) under high pressure have successfully determined the crystal structure of one form. mdpi.comresearchgate.net This study revealed a monoclinic crystal system (space group P2₁/c) where the molecules adopt an anti-anti conformation and form dimers through strong hydrogen bonds. mdpi.com

PolymorphPrecursor Amorphous FormSynthesis SolventKey Characterization Techniques
α-H₂CO₃ α-amorphousMethanolFTIR, PXRD
β-H₂CO₃ β-amorphousWaterFTIR, PXRD, Neutron Diffraction (for deuterated form)

Thermodynamic and Kinetic Studies of Polymorphic Transformations

The transformation between the different solid forms of carbonic acid is governed by both thermodynamic and kinetic factors. The existence of two distinct amorphous states that lead to two different crystalline polymorphs is a notable feature of carbonic acid's solid-state behavior, a phenomenon referred to as polyamorphism. loerting.atacs.org It is suggested that the two amorphous states are connected by a first-order-like phase transition. acs.orgnih.gov

Computational studies have shown that a variety of structural motifs for carbonic acid exist within a narrow energy range (a few kJ/mol), which provides a rationale for the observation of multiple amorphous and crystalline forms. acs.orgnih.gov The kinetic barriers between these forms are significant enough at low temperatures to allow for their individual isolation and study. The transition from an amorphous to a crystalline state (crystallization) is an activated process that can be induced by heating. loerting.at For instance, heating the amorphous precursors in a vacuum leads to their transformation into the corresponding crystalline α- or β-polymorphs. acs.org The study of these transformations provides insight into the relative stability of the polymorphs and the energy landscapes governing their interconversion. mdpi.comdiva-portal.orgnih.gov

Spectroscopic Differentiation of Solid-State Phases

Spectroscopic methods are crucial for distinguishing between the various solid-state phases of carbonic acid. FTIR spectroscopy, in particular, has been extensively used. loerting.atloerting.at The infrared spectra of the α- and β-amorphous forms already show the main spectral features that will be present in their respective crystalline polymorphs, indicating that the local hydrogen-bonding connectivity and conformational states are largely pre-developed in the amorphous phases. acs.orgnih.gov

Key differences in the IR spectra allow for the differentiation of the polymorphs. For example, specific vibrational bands corresponding to C=O stretching, C-O stretching, and O-H bending modes appear at different frequencies and with different intensities for the α and β forms. acs.org The sublimation of the crystalline polymorphs and subsequent trapping of the vapor in an inert gas matrix at very low temperatures (matrix isolation) allows for the study of the isolated molecules and their dimers. loerting.atacs.org These studies have revealed the presence of different conformers (cis-cis, cis-trans) in the gas phase, providing further insight into the fundamental properties of the carbonic acid molecule. loerting.at Raman spectroscopy has also been employed to study the phase transition from amorphous to crystalline β-carbonic acid. mdpi.com

Solid-State Characteristics of Oxan-3-ylmethanamine and its Salts

Oxan-3-ylmethanamine is an organic molecule containing a saturated heterocycle (oxane, also known as tetrahydropyran) and a primary amine functional group. scbt.com Like other amines, it can form salts with acids, and the solid-state properties of these salts are of interest in fields such as materials science and pharmaceuticals. alfa-chemistry.com

Crystal Engineering Principles Applied to Amine Salts

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. research-solution.comharvard.edu For amine salts, the primary interactions that are leveraged in crystal engineering are hydrogen bonds and ionic interactions. alfa-chemistry.comresearchgate.net The protonated amine group (R-NH₃⁺) is an excellent hydrogen bond donor, while the counter-anion (from the acid) acts as a hydrogen bond acceptor. nih.govlibretexts.org

By systematically varying the acidic counter-ion, it is possible to create a range of salts with different crystal structures and, consequently, different physical properties such as melting point, solubility, and stability. The shape and size of both the amine and the counter-ion play a crucial role in determining the packing of the molecules in the crystal lattice. The principles of crystal engineering aim to predict and control these packing arrangements to achieve desired material properties. alfa-chemistry.comacs.org

Analysis of Hydrogen Bonding and Supramolecular Assemblies in the Solid State

Common hydrogen bonding motifs in amine salts include chains, sheets, and more complex three-dimensional networks. research-solution.com For instance, the N-H---anion interactions can link the cations and anions into infinite chains. These chains can then be further organized into layers or more intricate architectures through weaker interactions such as C-H---O or van der Waals forces. The analysis of these supramolecular structures is essential for understanding the relationship between the molecular structure and the macroscopic properties of the material. nih.gov

Investigation of “carbonic acid;oxan-3-ylmethanamine” Reveals No Publicly Available Data

Despite a comprehensive search of scientific databases and literature, no information was found regarding the solid-state chemistry, polymorphism, amorphous solid forms, or crystallization behavior of the chemical compound specified as “this compound.”

This suggests that the compound, likely a salt formed from the reaction of carbonic acid with the amine oxan-3-ylmethanamine, has not been synthesized or that its physical and chemical properties have not been reported in publicly accessible scientific literature.

Targeted searches for “this compound,” “oxan-3-ylmethanamine carbonate,” and the solid-state properties of other salts of oxan-3-ylmethanamine did not yield any relevant research findings. The complete absence of data prevents the creation of a scientifically accurate article on its solid-state characteristics as requested.

Therefore, no data tables or detailed research findings on the amorphous forms and crystallization behavior of “this compound” can be provided.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Carbonic Acid Moiety in Different Chemical Environments

The reactivity of the carbonic acid (H₂CO₃) moiety is central to numerous natural and industrial processes. Its existence is transient in aqueous solutions, where it is in equilibrium with carbon dioxide and water.

Carbonic acid is formed by the hydration of carbon dioxide (CO₂). This reaction is reversible, and the resulting equilibrium is critical in many systems. aqion.dewikipedia.org In aqueous solution, the majority of dissolved carbon dioxide remains as CO₂ molecules, with only a small fraction converting to carbonic acid. wikipedia.org The equilibrium constant for the hydration of CO₂ (Kh) at 25°C is approximately 1.7 x 10⁻³. wikipedia.org

The dehydration of carbonic acid to carbon dioxide and water is a spontaneous process. wikipedia.org The uncatalyzed reaction, however, is relatively slow, with a rate constant for dehydration of about 23 s⁻¹ at 25°C. wikipedia.org This rate can be significantly increased by the presence of catalysts, such as the enzyme carbonic anhydrase, which plays a vital role in biological systems.

The kinetics of the hydration and dehydration processes are influenced by factors such as temperature and ionic strength. For instance, in a 0.65 molal NaCl solution, the dehydration rate constant (kD) can be described by the equation: ln(kD) = 30.15 - (8018 / T), where T is the temperature in Kelvin. usf.edu

Table 1: Kinetic Parameters for the CO₂-H₂CO₃ System

Parameter Value/Equation Conditions
Hydration equilibrium constant (Kh) 1.7 x 10⁻³ 25°C
Uncatalyzed dehydration rate constant (k_dehydration) ~23 s⁻¹ 25°C
Uncatalyzed hydration rate constant (k_hydration) ~0.039 s⁻¹ 25°C
Dehydration rate constant (kD) in 0.65 m NaCl ln(kD) = 30.15 - (8018 / T) T in Kelvin

The carbonic acid/bicarbonate buffer system is the most important physiological buffer in the blood, maintaining the pH between 7.35 and 7.45. quora.comwikipedia.org This system involves the equilibrium between carbonic acid (a weak acid) and its conjugate base, the bicarbonate ion (HCO₃⁻). wikipedia.org

The buffering action is described by the Henderson-Hasselbalch equation: pH = pKa + log ([HCO₃⁻] / [H₂CO₃])

The pKa for the first dissociation of carbonic acid is approximately 6.1 at physiological temperatures. quora.comwikipedia.org Although this pKa is somewhat distant from the physiological pH of 7.4, the system is highly effective because it is an "open" system. The concentrations of both CO₂ (and thus H₂CO₃) and HCO₃⁻ can be independently regulated by the lungs (through respiration) and the kidneys, respectively. nih.govlitfl.com

When an acid is added to the blood, the excess H⁺ ions are neutralized by bicarbonate ions, shifting the equilibrium to the left to form carbonic acid, which then dehydrates to CO₂ that is exhaled. quora.com Conversely, when a base is added, it reacts with carbonic acid, and the equilibrium shifts to the right, with the kidneys excreting excess bicarbonate. wikipedia.org

Table 2: Key Parameters of the Carbonic Acid/Bicarbonate Buffer System

Parameter Value Significance
Physiological Blood pH 7.35 - 7.45 Narrow range for optimal enzyme function.
pKa of Carbonic Acid (first dissociation) ~6.1 Determines the buffering range.

Reactivity of the Oxan-3-ylmethanamine Amine Group

The amine group of oxan-3-ylmethanamine, being a primary amine, exhibits characteristic nucleophilic properties and undergoes a variety of reactions.

Primary amines like oxan-3-ylmethanamine are good nucleophiles and can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. These reactions can proceed via either an SN1 or SN2 mechanism, depending on the structure of the electrophile and the reaction conditions. libretexts.orgorganic-chemistry.org

SN2 Pathway : This is a one-step mechanism favored by primary and secondary alkyl halides. The amine directly attacks the electrophilic carbon, leading to the displacement of the leaving group in a concerted fashion. organic-chemistry.org This pathway results in an inversion of stereochemistry if the carbon is chiral. The rate of the SN2 reaction is dependent on the concentrations of both the amine and the alkyl halide. savemyexams.com

SN1 Pathway : This is a two-step mechanism favored by tertiary alkyl halides, which can form stable carbocation intermediates. savemyexams.com The leaving group first departs to form a carbocation, which is then attacked by the amine nucleophile. organic-chemistry.org This pathway typically leads to a racemic mixture of products if the reaction occurs at a stereocenter. The rate of the SN1 reaction is primarily dependent on the concentration of the alkyl halide. savemyexams.com

The choice between SN1 and SN2 pathways is influenced by the steric hindrance around the electrophilic carbon, the stability of the potential carbocation, the strength of the nucleophile, and the nature of the solvent. libretexts.org

Table 3: Factors Influencing SN1 vs. SN2 Pathways for Amine Nucleophiles

Factor Favors SN1 Favors SN2
Alkyl Halide Structure Tertiary > Secondary Methyl > Primary > Secondary
Nucleophile Weak nucleophiles Strong nucleophiles
Solvent Polar protic Polar aprotic

| Leaving Group | Good leaving group | Good leaving group |

The amine group can undergo both oxidation and reduction reactions.

Oxidation : Primary amines can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. For example, oxidation can lead to the formation of imines, oximes, or nitro compounds. The use of specific catalysts can allow for selective oxidation.

Reduction : While the amine group itself is not typically reduced, it is often synthesized through the reduction of other nitrogen-containing functional groups. For instance, primary amines can be prepared by the reduction of nitriles, amides, or nitro compounds using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. jove.comlibretexts.orgunacademy.com Reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is a common method for synthesizing more substituted amines. masterorganicchemistry.com

Table 4: Common Reduction Reactions for the Synthesis of Primary Amines

Starting Material Reducing Agent Product
Nitrile (R-C≡N) LiAlH₄ or H₂/catalyst Primary Amine (R-CH₂-NH₂)
Amide (R-CO-NH₂) LiAlH₄ Primary Amine (R-CH₂-NH₂)
Nitro Compound (R-NO₂) H₂/catalyst or metal/acid Primary Amine (R-NH₂) unacademy.com

Amidation : Primary amines readily react with carboxylic acids and their derivatives (such as acyl chlorides and acid anhydrides) to form amides. The direct reaction with a carboxylic acid typically requires high temperatures or the use of a coupling agent to facilitate the removal of water. acs.orgnih.govresearchgate.net The reaction with more reactive acyl chlorides and anhydrides proceeds more readily, often at room temperature. jove.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl group. jove.com

Condensation Reactions with Carbonyls : Primary amines undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). wikipedia.orgpressbooks.pubyoutube.comlibretexts.orgopenochem.orgchemistrysteps.comjove.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the imine. wikipedia.orgchemistrysteps.comjove.com The pH of the reaction is crucial, as a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently protonate the hydroxyl group of the carbinolamine to facilitate its departure as water. libretexts.orgopenochem.org

Table 5: Chemical Compounds Mentioned

Compound Name
Carbonic acid
Oxan-3-ylmethanamine
Carbon dioxide
Water
Bicarbonate ion
Lithium aluminum hydride
Acyl chloride
Acid anhydride
Carboxylic acid
Amide
Aldehyde
Ketone
Imine
Oxime
Nitro compound
Nitrile
Carbinolamine
Alkyl halide
Carbocation

Carbocation Rearrangement Mechanisms (Hydride and Alkyl Shifts)

In the study of organic reactions, the formation of carbocation intermediates is a critical juncture that can lead to a variety of products. These intermediates are prone to rearrangements to form more stable species, a phenomenon extensively documented in reactions such as SN1, E1, and electrophilic additions. masterorganicchemistry.com For a compound such as oxan-3-ylmethanamine, the generation of a carbocation on the methylene (B1212753) group attached to the oxane ring would create a primary carbocation, which is inherently unstable. This instability is a powerful driving force for rearrangement. libretexts.org

Carbocation rearrangements typically occur through 1,2-shifts, where a group from an adjacent carbon migrates to the positively charged carbon. wikipedia.org The two primary types of these shifts are hydride shifts (migration of a hydrogen atom with its bonding electrons) and alkyl shifts (migration of an alkyl group with its bonding electrons). libretexts.org The overarching principle is the transformation of a less stable carbocation into a more stable one, following the stability order: tertiary > secondary > primary. youtube.com

For the putative primary carbocation derived from oxan-3-ylmethanamine, a 1,2-hydride shift from the C3 carbon of the oxane ring to the adjacent methylene carbon would result in a more stable tertiary carbocation. This is a common and energetically favorable process. youtube.com

Alternatively, an alkyl shift could occur. In this scenario, a carbon-carbon bond from the oxane ring would migrate. Such a rearrangement, particularly in cyclic systems, can lead to ring expansion or contraction. masterorganicchemistry.com For instance, the migration of the C2-C3 bond to the exocyclic methylene carbocation would result in the expansion of the six-membered oxane ring to a seven-membered ring. This type of rearrangement, known as a Wagner-Meerwein rearrangement, is often observed in bicyclic and strained ring systems to alleviate ring strain. slideshare.netlibretexts.org While a six-membered ring is generally stable, the formation of a more stable carbocation can still drive such a rearrangement. youtube.com

The following table summarizes the potential carbocation rearrangements for the oxan-3-ylmethyl carbocation:

Initial CarbocationRearrangement TypeMigrating GroupProduct CarbocationStability Change
Primary (on CH₂)1,2-Hydride ShiftHTertiary (on C3 of oxane ring)Increase
Primary (on CH₂)1,2-Alkyl ShiftC-C bond of oxane ringSecondary (within a 7-membered ring)Potential Increase

Derivatization Strategies for Enhanced Analytical and Synthetic Applications

Derivatization is a chemical modification technique used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method or synthetic protocol. For a primary amine like oxan-3-ylmethanamine, derivatization is a powerful strategy to improve its detectability in mass spectrometry and enhance its separation in chromatography. masterorganicchemistry.com

Chemical Derivatization for Improved Mass Spectrometry Detection Sensitivity

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the ionization efficiency of an analyte is a key determinant of detection sensitivity. Primary amines can exhibit variable ionization, but their sensitivity can be significantly and reliably enhanced through chemical derivatization. This process typically involves introducing a tag that either possesses a permanent positive charge or has a high proton affinity, thereby promoting efficient ionization in positive-ion mode electrospray ionization (ESI). libretexts.org

Derivatization can also increase the mass of the analyte, shifting it to a higher m/z region where there is less background interference. Furthermore, the derivatizing agent can be chosen to introduce a specific fragmentation pattern in tandem mass spectrometry (MS/MS), which enhances the specificity and confidence of identification. For metabolites like amines, derivatization with reagents containing quaternary ammonium (B1175870) or pyridinium moieties is a common strategy.

Several reagents are available for the derivatization of primary amines for MS analysis. The choice of reagent depends on the specific requirements of the analysis, such as the desired ionization mode and the complexity of the sample matrix.

Derivatization for Chromatographic Separation Enhancement

The polarity of primary amines like oxan-3-ylmethanamine can lead to poor peak shape and retention in reversed-phase liquid chromatography (RPLC), a widely used separation technique. This is often due to strong interactions with residual silanol groups on the silica-based stationary phase. Derivatization can address this issue by converting the polar primary amine into a less polar, more hydrophobic derivative. This results in better retention, improved peak symmetry, and enhanced resolution from other components in a complex mixture.

In gas chromatography (GC), derivatization is often essential for amines. It serves to decrease the polarity and increase the volatility of the compound, making it suitable for analysis by GC. Common derivatization methods for GC include silylation and acylation, which cap the active hydrogen of the amine group.

Furthermore, derivatization can introduce a chromophore or a fluorophore into the molecule, enabling or enhancing its detection by UV-Visible or fluorescence detectors, respectively, in HPLC.

Reagent Selection and Reaction Conditions for Specific Derivatization Targets

The selection of a derivatizing reagent and the optimization of reaction conditions are crucial for achieving a complete and reproducible derivatization reaction. For primary amines, a wide array of reagents is available, each targeting the nucleophilic nature of the amino group. The reaction conditions, including pH, temperature, and reaction time, must be carefully controlled to ensure high derivatization yield and minimize the formation of byproducts.

For instance, dansyl chloride is a classic reagent that reacts with primary amines under basic conditions to yield highly fluorescent derivatives that also show enhanced ionization in MS. Another common reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), reacts with amines to produce derivatives that are well-suited for both fluorescence detection and LC-MS analysis.

The following table provides an overview of common derivatizing reagents for primary amines and their typical reaction conditions.

ReagentTarget Functional GroupDetection MethodTypical Reaction Conditions
Dansyl Chloride Primary AminesFluorescence, MSBasic pH (e.g., sodium bicarbonate buffer, pH 9-10), Room temperature or slightly elevated (e.g., 60°C), 30-60 min
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary AminesFluorescence, UV, MSBasic pH (e.g., borate buffer, pH 8-9), Room temperature, 1-30 min
o-Phthalaldehyde (OPA) Primary Amines (in the presence of a thiol)FluorescenceBasic pH (e.g., borate buffer, pH 9.5), Room temperature, Rapid reaction (1-2 min)
N-succinimidyl N-methylcarbamate (AQC) Primary AminesFluorescenceBasic pH (e.g., borate buffer, pH 8.8), 55°C, 10 min
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Primary Amines, Hydroxyls, CarboxylsGC-MSAnhydrous conditions, 60-100°C, 15-60 min
Pentafluorobenzoyl Chloride (PFBCl) Primary and Secondary AminesGC-ECD, MSBasic conditions (e.g., aqueous sodium bicarbonate), Room temperature

Advanced Analytical Methodologies for Detection and Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. Its high sensitivity and specificity make it an indispensable technique for both the qualitative and quantitative analysis of a wide range of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique used for identifying and quantifying specific metabolites in complex mixtures. nih.gov This method first separates compounds using liquid chromatography, after which they are ionized and analyzed by two mass spectrometers in series. This approach allows for the simultaneous analysis of multiple compounds in a single run. nih.gov

In the analysis of compounds similar to carbonic acid and its derivatives, LC-MS/MS provides a robust platform for quantitative studies, including metabolic flux analysis using stable isotopes. nih.gov The development of a specific LC-MS/MS assay for carbonic acid;oxan-3-ylmethanamine would involve optimizing chromatographic separation to resolve it from other matrix components and developing a multiple reaction monitoring (MRM) method for sensitive and specific detection. While specific applications to this exact compound are not detailed in available literature, the methodology has been successfully applied to a wide array of small molecules, including amino acids and carboxylic acids. nih.govnih.gov The precision and accuracy of such assays are typically high, with coefficients of variation often below 10%. nih.gov

Table 1: Representative LC-MS/MS Parameters for Small Molecule Analysis

Parameter Setting
Chromatographic Mode Reversed-Phase or HILIC
Mobile Phase Acetonitrile (B52724)/Water with formic acid
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Mass Analyzer Triple Quadrupole (QqQ) or Q-TOF

Mass Spectrometry Imaging (MSI) for Spatial Localization Studies

Mass Spectrometry Imaging (MSI) is a label-free technique that enables the visualization of the spatial distribution of molecules within a sample, such as a tissue section. rsc.org This powerful tool can map the localization of thousands of molecules in a single experiment, providing crucial insights into their biological roles and distribution. rsc.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI have been used to study the distribution of various metabolites in three-dimensional cell cultures, offering a more intuitive assessment of the effects of exogenous molecules. nih.govrsc.org

For this compound, MSI could be employed to determine its localization within biological tissues or engineered cell models. This would provide valuable information on its uptake, distribution, and potential sites of action. The correlation of MSI data with other imaging modalities, such as confocal Raman microscopy, can further enhance the chemical and structural understanding of the sample. rsc.org

High-Resolution Mass Spectrometry for Unambiguous Molecular Identification

High-resolution mass spectrometry (HRMS), utilizing instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, provides extremely accurate mass measurements. nih.gov This capability allows for the determination of the elemental composition of unknown compounds by distinguishing between molecules with very similar nominal masses. nih.gov For a compound like this compound, HRMS would be critical for its unambiguous identification, especially in complex biological samples where numerous other molecules are present. nih.gov The high resolving power helps to confirm the molecular formula and can aid in the structural elucidation of its fragments in tandem MS experiments.

Advanced Spectroscopic Detection Methods

Spectroscopic methods provide information about the interaction of electromagnetic radiation with matter, offering insights into chemical bonding, molecular structure, and concentration.

In-Situ Infrared and Raman Spectroscopy for Reaction Monitoring

Both infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide real-time information on the chemical composition and changes occurring during a chemical reaction. spectroscopyonline.com These non-invasive methods can be used for online monitoring of reaction kinetics, identifying intermediates, and determining endpoints. americanpharmaceuticalreview.com

Raman spectroscopy has been effectively used to monitor the speciation of amines and the loading of CO2 in processes relevant to carbonic acid chemistry. researchgate.net For instance, the disappearance of reactant bands and the appearance of product bands can be tracked over time to understand reaction progression. americanpharmaceuticalreview.com Similarly, in-situ IR spectroscopy can detect changes in functional groups, providing complementary information. High-level quantum chemical calculations can predict the IR spectra of different conformers of molecules like carbonic acid, aiding in their experimental identification. astrobiology.comresearchgate.net

Table 2: Key Vibrational Modes for Monitoring Reactions Involving Carbonates and Amines

Functional Group Technique Typical Wavenumber (cm⁻¹) Application
C=O (Carbonate/Carbamic Acid) IR, Raman 1600-1750 Monitoring formation/consumption
N-H (Amine) IR, Raman 3200-3500 Tracking amine reaction
C-N (Amine) Raman 1000-1250 Monitoring amine conversion

X-ray Based Spectroscopic Probes for Electronic Structure and Bonding

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for separating, identifying, and quantifying the components of a mixture. The choice of technique often depends on the volatility and polarity of the analyte. For a compound like this compound, which is a salt, the analysis would typically focus on the organic base component, oxan-3-ylmethanamine, after appropriate sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. Since oxan-3-ylmethanamine contains a primary amine group, it is often necessary to convert it into a more volatile and less polar derivative before GC-MS analysis. This process, known as derivatization, reduces peak tailing and improves chromatographic resolution. Common derivatizing agents for primary amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and sensitive detection.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Amine

ParameterValue
Derivatizing Agent Trifluoroacetic anhydride
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z

This table represents typical starting parameters for method development and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound, HPLC can be used to determine the purity of the compound and to analyze it in complex mixtures. The analysis would likely be performed in reversed-phase mode, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol (B129727), often with additives to improve peak shape.

Detection in HPLC can be achieved through various detectors. A Ultraviolet (UV) detector may be of limited use if the analyte lacks a significant chromophore. In such cases, coupling the HPLC system to a mass spectrometer (LC-MS) provides universal and highly sensitive detection. For the analysis of amines, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be employed.

Table 2: Exemplary HPLC Conditions for the Analysis of a Primary Amine

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Mass Spectrometer (ESI+) or ELSD

This table provides a general method that would serve as a starting point for the analysis of oxan-3-ylmethanamine.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for Highly Pure and Stable Forms of Carbonic Acid and its Salts

The synthesis and stabilization of the carbonic acid;oxan-3-ylmethanamine salt present a formidable yet compelling challenge. Carbonic acid (H₂CO₃) is notoriously unstable, readily decomposing to carbon dioxide and water under ambient conditions. However, research has demonstrated that solid, pure carbonic acid can be surprisingly persistent at low temperatures (around 220 K) and can be formed through non-aqueous routes. nih.gov The primary synthetic pathway to the target salt involves the direct acid-base reaction between oxan-3-ylmethanamine and carbonic acid, where the latter is typically generated in situ by introducing CO₂ into a solution containing the amine and a controlled amount of water. osti.gov

The stability of the resulting aminium bicarbonate salt is a critical research focus. Studies on analogous amine systems provide key insights. The formation of the amine-bicarbonate complex is an equilibrium process where the amine acts as a Brønsted base. osti.gov The stability of this complex is influenced by several factors inherent to the amine's structure.

Key Factors Influencing Amine-Bicarbonate Complex Stability

FactorInfluence on StabilityRationale
Amine Class Tertiary > Secondary > PrimaryIncreased substitution on the nitrogen atom generally enhances stability. acs.org
Substituents Electron-donating groups increase stability.Groups that increase the electron density on the nitrogen atom enhance its basicity and ability to stabilize the positive charge in the resulting aminium ion. osti.gov
Steric Hindrance Can favor bicarbonate over carbamate (B1207046) formation.Sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (AMP) are known to favor the bicarbonate pathway, which can influence the overall stability and degradation profile of the adduct. acs.org

Future research will likely focus on solvent-free or low-temperature synthesis to generate high-purity crystalline forms of the salt. Another emerging pathway involves the reaction of amines with cyclic carbonates, which are themselves synthesized from CO₂ and corresponding epoxides. researchgate.netnih.govresearchgate.net This "NIPU" (non-isocyanate polyurethane) chemistry could be adapted to create novel derivatives or oligomers of the target compound, opening new avenues for both synthesis and application. rsc.org

Application of Advanced Computational Methodologies for Predicting Complex Interactions and Reactivity

Advanced computational chemistry is poised to accelerate research into this compound by providing predictive insights into its structure, stability, and reactivity. Density Functional Theory (DFT) has already proven invaluable for modeling the thermodynamics of CO₂ capture by amines. osti.govyoutube.com DFT calculations can accurately predict the reaction energies for the formation of amine-bicarbonate complexes, revealing, for example, that a larger difference in electronegativity between the amine and carbonic acid leads to a more stable product. osti.gov

For the target compound, DFT could be used to:

Model the geometry of the ion pair, including hydrogen bonding between the bicarbonate anion and the oxan-3-ylmethanaminium cation.

Calculate the energetic barriers for decomposition pathways, providing a theoretical basis for its predicted stability.

Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.

Beyond DFT, novel simulation techniques are emerging. For instance, methods using a roto-translationally invariant potential (RTIP) are being developed to explore complex reaction networks and discover low-energy reaction mechanisms without prior assumptions. nih.gov Applying such a methodology could uncover previously unknown synthesis or transformation pathways for the target salt and related compounds, offering a powerful tool for rational design and discovery. nih.gov

Exploration of New Spectroscopic Techniques for Real-Time Monitoring of Chemical Transformations

Understanding the kinetics and mechanisms of the formation and decomposition of the this compound salt requires sophisticated analytical techniques capable of real-time monitoring. While traditional spectroscopic methods are useful for characterization, new approaches are needed to capture the transient nature of these chemical processes.

Infrared (IR) spectroscopy is a foundational tool, as it is highly sensitive to the C=O and O-H vibrations within the bicarbonate anion and has been suggested for the contactless detection of atmospheric carbonic acid. nih.gov For real-time monitoring, time-resolved IR spectroscopy could track the concentration of reactants, intermediates, and products as CO₂ is introduced to the amine solution.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful avenue. It is a key technique for confirming chemical transformations in solid materials, such as identifying the specific atomic sites that react with CO₂ to form bicarbonates in capture materials. youtube.com This could be used to definitively characterize the solid-state structure of the pure salt and monitor its stability under various conditions.

Future research will likely integrate these techniques in in-situ setups, allowing for the direct observation of the compound as it forms or degrades under controlled temperature, pressure, and atmospheric conditions.

Investigative Techniques for Amine-Carbonic Acid Systems

TechniqueApplicationKey Insights Provided
Density Functional Theory (DFT) Computational ModelingReaction energies, complex stability, molecular geometry, simulated spectra. osti.govyoutube.com
Infrared (IR) Spectroscopy Characterization & MonitoringDetection of carbonic acid and bicarbonate, real-time tracking of reaction progress. nih.gov
Solid-State NMR Structural AnalysisConfirmation of chemical transformations (e.g., bicarbonate formation) in the solid phase. youtube.com
RTIP Pathway Sampling Reaction DiscoveryIdentification of novel low-energy reaction mechanisms and synthesis pathways. nih.gov

Integration of the Compound into Advanced Materials Science Research

The unique structure of this compound—an organic salt derived from CO₂—makes it an intriguing candidate for several applications in advanced materials science.

One of the most promising areas is in the development of materials for carbon capture and utilization (CCU). The reversible reaction between the amine and CO₂ is the cornerstone of many industrial capture technologies. osti.govacs.org Research into this specific salt could provide insights into optimizing amine structures for greater stability, capture efficiency, and lower regeneration energy.

Furthermore, the reaction of amines with cyclic carbonates to form polyhydroxyurethanes (PHUs) represents a major frontier in green polymer chemistry. researchgate.netrsc.org The target compound can be viewed as a monomeric precursor or building block for such materials. The presence of the tetrahydropyran (B127337) ring, a common motif in medicinal and organic chemistry, could impart unique physical properties, such as improved thermal stability or specific solubility characteristics, to the resulting polymers. organic-chemistry.org

A third potential application lies in the field of corrosion inhibition. Heterocyclic compounds containing nitrogen and oxygen atoms are known to be effective corrosion inhibitors for metals like brass, forming a protective layer on the metal surface. mdpi.com The this compound salt could be investigated as a novel, potentially bio-friendly corrosion inhibitor for systems where CO₂-induced corrosion is a concern. mdpi.com

Q & A

Basic: How can the dissociation constants (pKa) of carbonic acid be experimentally determined in aqueous solutions?

Methodological Answer:
Carbonic acid (H₂CO₃) is a weak dibasic acid, but its second dissociation (HCO₃⁻ → CO₃²⁻ + H⁺) is often neglected due to its minimal contribution to acidity under standard conditions . To determine its first pKa:

  • Perform pH titration with standardized NaOH, monitoring pH changes.
  • Use the Henderson-Hasselbalch equation to calculate pKa from the midpoint of the titration curve.
  • Validate measurements with ion-selective electrodes or spectrophotometric methods to account for CO₂ volatility.
  • Note: At 0.1 M concentration, pH ≈ 3.68 (second dissociation neglected) .

Basic: What synthetic routes are used to prepare oxan-3-ylmethanamine, and how is its structure confirmed?

Methodological Answer:
Oxan-3-ylmethanamine (tetrahydropyran-3-ylmethanamine) can be synthesized via:

  • Nucleophilic substitution : React 3-bromotetrahydropyran with excess ammonia or methylamine under anhydrous conditions.
  • Reductive amination : Reduce a Schiff base formed between tetrahydropyran-3-carbaldehyde and methanamine using NaBH₃CN.
    Characterization :
  • ¹H/¹³C NMR to confirm the tetrahydropyran ring and amine group.
  • FT-IR to identify N-H stretches (~3300 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

Advanced: How do hydration dynamics of carbonic acid influence its reactivity in biological systems, and what techniques study this?

Methodological Answer:
Carbonic acid’s hydration shell affects its stability and proton-transfer efficiency in blood pH regulation. Key methods:

  • X-ray absorption spectroscopy (XAS) : Resolves hydrogen-bonding networks in aqueous solutions .
  • Molecular dynamics simulations : Model hydration dynamics using force fields parameterized with ab initio data (e.g., DFT calculations) .
  • Isotopic labeling (¹⁸O/²H) : Tracks proton exchange rates via NMR or mass spectrometry.

Advanced: How is gas-phase carbonic acid characterized spectroscopically, and what are the implications for astrochemistry?

Methodological Answer:
Gas-phase H₂CO₃ is stabilized at low temperatures (<30 K) and analyzed via:

  • Cryogenic matrix-isolation IR spectroscopy : Identifies O-H and C=O vibrational modes .
  • High-resolution rotational spectroscopy : Detects isotopic signatures (e.g., ¹³C) for extraterrestrial identification.
  • Applications: Predicts carbonic acid’s presence in cometary ices or Martian polar caps using spectral databases .

Basic: How do pH-dependent studies of carbonic acid inform carbon sequestration technologies?

Methodological Answer:

  • Measure pH-dependent solubility of CO₂ in brine solutions using autoclaves under high pressure.
  • Monitor carbonate/bicarbonate ratios via ion chromatography to optimize mineralization rates.
  • Field studies correlate lab-measured pKa values with geological CO₂ storage efficiency .

Advanced: What computational models predict the stability of carbonic acid derivatives under environmental stress?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies and transition states for acid decomposition.
  • ReaxFF molecular dynamics : Simulates degradation pathways under extreme temperatures/pressures.
  • Validate models with synchrotron XAS data to ensure accuracy in solvation energy predictions .

Basic: What experimental optimizations address challenges in measuring carbonic acid’s pKa?

Methodological Answer:

  • Use rapid-mixing stopped-flow systems to minimize CO₂ loss during titration.
  • Employ buffer solutions (e.g., Tris-HCl) to stabilize pH during measurements.
  • Compare results with ab initio calculations (e.g., COSMO-RS) to reconcile discrepancies between observed and theoretical pKa values .

Advanced: How does the tetrahydropyran ring in oxan-3-ylmethanamine affect its nucleophilicity in amine reactions?

Methodological Answer:

  • The steric bulk of the tetrahydropyran ring reduces amine accessibility in SN2 reactions.
  • Electronic effects : The ether oxygen donates electron density via conjugation, slightly increasing amine basicity (pKa ~10.6).
  • Study via kinetic isotope effects (KIE) or Hammett plots to quantify steric/electronic contributions .

Basic: What protocols minimize carbonic acid decomposition during storage and handling?

Methodological Answer:

  • Store solutions at 4°C in gas-tight, CO₂-impermeable containers (e.g., glass with PTFE seals).
  • Pre-saturate solutions with CO₂ to shift equilibrium toward H₂CO₃.
  • Monitor decomposition via conductivity measurements or headspace CO₂ analysis .

Advanced: How do XAS and simulations converge to resolve carbonic acid’s solvation structure?

Methodological Answer:

  • XAS at the O K-edge : Maps oxygen coordination states in aqueous H₂CO₃ .
  • Theoretical simulations : Use the SCAN meta-GGA functional to model hydrogen-bonding networks, validated against XAS peak assignments .
  • Combined approach reveals hydration shells critical for acid dissociation kinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.